methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate
Description
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester featuring a cyclobutyl substituent at the 3-position and a methyl ester group at the 5-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. The cyclobutyl group introduces unique steric and electronic effects, influencing solubility, crystallinity, and biological activity .
Properties
IUPAC Name |
methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCGCNJYIZXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable methods such as one-pot multicomponent reactions and transition-metal-catalyzed processes. These methods are designed to be efficient and environmentally friendly, utilizing catalysts like palladium or copper to facilitate the formation of the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Similarity Scores
Structural analogs of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate differ primarily in the substituent at the 3-position. A similarity analysis (based on Tanimoto coefficients) highlights the following analogs (Table 1):
| Compound Name | Substituent (3-position) | Similarity Score | CAS Number |
|---|---|---|---|
| This compound | Cyclobutyl | 0.96 | [957500-07-1] |
| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | Cyclopentyl | 0.96 | [1392516-19-6] |
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Cyclopropyl | 0.96 | [912451-06-0] |
| 5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid | Isobutyl | 0.96 | [N/A] |
Key Observations :
- Cyclic substituents (cyclobutyl, cyclopentyl, cyclopropyl) exhibit high similarity scores (0.96) due to shared ring systems, but steric and electronic profiles differ significantly.
- The cyclobutyl group introduces moderate ring strain (higher than cyclopentyl, lower than cyclopropyl), which may enhance reactivity or alter packing efficiency in crystalline states .
Physicochemical Properties
Solubility and Reactivity
- Cyclobutyl vs. However, its strained structure may enhance electrophilicity at the ester group, favoring nucleophilic reactions (e.g., hydrolysis) .
- Cyclobutyl vs. Isobutyl : Linear isobutyl groups improve lipophilicity, making analogs like 5-isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid more membrane-permeable but less crystalline .
Crystallinity and Packing
- Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate (a structurally related compound) exhibits weak C–H···O interactions and Cl···N contacts in its crystal lattice, leading to dense packing .
Biological Activity
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a cyclobutyl group and a carboxylate functional group. This unique structure contributes to its potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's pyrazole ring can form hydrogen bonds and π-π interactions, influencing the activity of target molecules and modulating biochemical pathways. This interaction is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biological Activities
1. Enzyme Inhibition
- This compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to biologically active pyrazoles suggests that it may inhibit various kinases involved in cancer progression .
2. Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the modulation of inflammatory pathways, potentially making it useful for treating inflammatory diseases.
3. Anticancer Properties
- Research indicates that this compound may exhibit anticancer activity by inhibiting key signaling pathways in cancer cells. Studies have demonstrated its effectiveness against several cancer types, including breast cancer and melanoma .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study focusing on the anti-inflammatory properties of this compound, researchers observed significant reductions in pro-inflammatory cytokines in treated animal models. The compound was administered at varying doses, demonstrating a dose-dependent response in inflammation reduction.
Case Study 2: Cancer Cell Line Inhibition
Another investigation assessed the compound's efficacy against human cancer cell lines. This compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation. The study highlighted its selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
